molecular formula C21H21N5O5 B2805005 ethyl 4-[1,7-dimethyl-2,4-dioxo-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate CAS No. 896303-93-8

ethyl 4-[1,7-dimethyl-2,4-dioxo-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate

Cat. No.: B2805005
CAS No.: 896303-93-8
M. Wt: 423.429
InChI Key: GPEOLSUGSTYRJB-UHFFFAOYSA-N
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Description

ethyl 4-[1,7-dimethyl-2,4-dioxo-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate is a complex organic compound with the molecular formula C21H21N5O5 and a molecular weight of 423.429. This compound is characterized by its unique structure, which includes a purino[7,8-a]imidazole core, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of ethyl 4-[1,7-dimethyl-2,4-dioxo-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate involves multiple steps, typically starting with the preparation of the purino[7,8-a]imidazole core. This core is then functionalized with various substituents to achieve the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

ethyl 4-[1,7-dimethyl-2,4-dioxo-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ethyl 4-[1,7-dimethyl-2,4-dioxo-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Potential therapeutic applications include antimicrobial and anticancer research.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[1,7-dimethyl-2,4-dioxo-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

ethyl 4-[1,7-dimethyl-2,4-dioxo-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate can be compared with other similar compounds, such as:

  • Ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Indole derivatives : These compounds share structural similarities and may exhibit comparable biological activities . The uniqueness of this compound lies in its specific purino[7,8-a]imidazole core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-oxopropyl)purino[7,8-a]imidazol-6-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5/c1-5-31-19(29)14-6-8-15(9-7-14)26-12(2)10-24-16-17(22-20(24)26)23(4)21(30)25(18(16)28)11-13(3)27/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEOLSUGSTYRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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